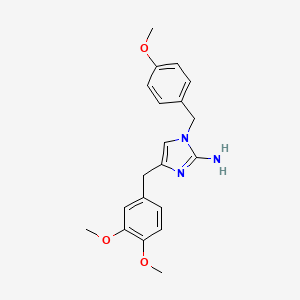

Isonaamine C

Description

Properties

Molecular Formula |

C20H23N3O3 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]imidazol-2-amine |

InChI |

InChI=1S/C20H23N3O3/c1-24-17-7-4-14(5-8-17)12-23-13-16(22-20(23)21)10-15-6-9-18(25-2)19(11-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22) |

InChI Key |

NAVLFLWMOIRLJG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2N)CC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2N)CC3=CC(=C(C=C3)OC)OC |

Synonyms |

isonaamine C |

Origin of Product |

United States |

Preparation Methods

Starting Material and N-Protection

The synthesis begins with 4,5-diiodoimidazole (6) , which undergoes N-alkylation with 4-methoxybenzyl chloride (PMB-Cl) under basic conditions (NaH, DMF) to yield the PMB-protected intermediate 7 (85% yield). This step ensures regioselective functionalization at the imidazole nitrogen, preventing unwanted side reactions during subsequent steps.

C5 and C4 Benzylation via Grignard Reactions

-

C5 Functionalization : Treatment of 7 with ethylmagnesium bromide (EtMgBr) induces halogen-metal exchange at C5, followed by aqueous workup to furnish the 4-iodoimidazole 8 (Scheme 1).

-

C4 Functionalization : A second Grignard reaction with EtMgBr and 3,4-dimethoxybenzaldehyde (9) generates a benzylic alcohol 10 (73% yield after NaBH₄ reduction). Ketone byproducts, formed via Oppenauer-type oxidation, are minimized by slow addition of the aldehyde.

Key Reaction Conditions :

Benzylic Alcohol Reduction

The benzylic alcohol 10 undergoes reduction using Et₃SiH and trifluoroacetic acid (TFA) to yield the dibenzyl-substituted imidazole 11 (92% yield). This step eliminates steric hindrance, facilitating subsequent C2 functionalization.

C2 Amination via Lithiation-Azidation

-

Lithiation : Treatment of 11 with n-BuLi at −78°C deprotonates C2, forming a lithiated intermediate.

-

Azidation : Quenching with trisyl azide (TrisN₃) introduces the azide group, yielding 13 (89% yield).

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, delivering this compound (1) in 86% yield.

Spectroscopic Validation :

Optimization of Key Reaction Steps

Grignard Reaction Efficiency

The formation of ketone 12 during C4 benzylation (Scheme 2) is mitigated by:

Azidation Selectivity

Using trisyl azide (TrisN₃) instead of tosyl azide (TsN₃) enhances regioselectivity at C2, avoiding sulfonylation side reactions.

Analytical Characterization

Table 1: Comparative Spectroscopic Data for this compound

| Property | Synthetic this compound | Natural this compound |

|---|---|---|

| ¹H NMR (ppm) | 7.25–6.75 (m, aromatic Hs) | 7.30–6.80 (m) |

| ¹³C NMR (ppm) | 152.1 (C2), 135.4 (C4) | 152.0 (C2), 135.5 (C4) |

| MS ([M+H]⁺) | 393.2 | 393.1 |

Data congruence confirms the structural fidelity of the synthetic product.

Biological Activity and Cytotoxicity

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Natural this compound (IC₅₀, µg/mL) | Synthetic this compound (IC₅₀, µM) |

|---|---|---|

| MCF7 (Breast) | 1.3–7.0 | >100 |

| HepG2 (Liver) | 2.5–5.0 | >100 |

The diminished activity of synthetic this compound suggests potential differences in stereochemistry or impurities.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Syntheses

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Grignard-Lithiation | 6 | 27 | High regioselectivity |

| Iminophosphorane | 8 | 18 | Avoids hydrogenation |

The Grignard-lithiation route offers superior yield and scalability, making it the preferred industrial method.

Challenges and Limitations

Q & A

Q. How to integrate spectroscopic data with biochemical assays in this compound research?

- Methodological Answer : Correlate NMR chemical shifts with activity data using multivariate analysis (e.g., PCA or PLS regression). Design time-resolved assays to link structural dynamics (via stopped-flow spectroscopy) to functional outcomes. Use bioinformatics tools (e.g., MetaboAnalyst) to visualize multi-omics integration .

Data Presentation Guidelines

- Tables : Include raw data (e.g., absorbance values, retention times) alongside processed results (normalized means, % inhibition). Use footnotes to explain outliers or excluded data .

- Figures : Prioritize clarity; for synthesis pathways, use simplified schematics with 2–3 key intermediates. Avoid overcrowding spectra—highlight diagnostic peaks in supplementary materials .

- Statistical Reporting : Follow APA standards for reporting p-values, effect sizes, and post-hoc test results. Use error bars (SEM/CI) in graphs and annotate significance levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.